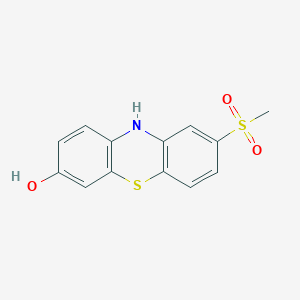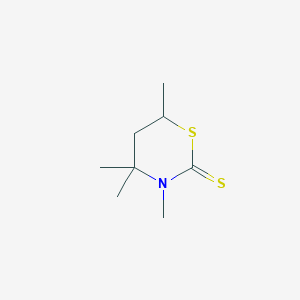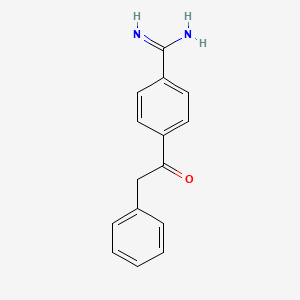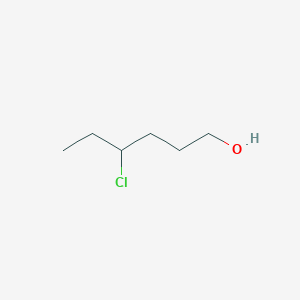![molecular formula C19H26O4 B14616856 Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate CAS No. 60693-92-7](/img/structure/B14616856.png)
Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of the 1,4-dioxaspiro[4.5]decan-8-yl moiety and the phenyl group makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate typically involves the formation of the spirocyclic structure followed by esterification. One common method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with phenylmagnesium bromide to introduce the phenyl group. This intermediate is then reacted with ethyl bromoacetate under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization and chromatography are crucial for industrial-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or the ester group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the spirocyclic moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-OH) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The phenyl group can engage in π-π interactions, enhancing binding affinity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A precursor in the synthesis of various spiro compounds.
8-(3-Ethylphenyl)-1,4-dioxaspiro[4.5]decan-8-ol: Used in pharmaceutical synthesis.
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: Investigated for its biological activities
Uniqueness
Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate stands out due to its unique combination of a spirocyclic structure and an ester functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
60693-92-7 |
|---|---|
Molekularformel |
C19H26O4 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate |
InChI |
InChI=1S/C19H26O4/c1-2-21-17(20)8-9-18(16-6-4-3-5-7-16)10-12-19(13-11-18)22-14-15-23-19/h3-7H,2,8-15H2,1H3 |
InChI-Schlüssel |
YDKOFNBPNCULEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1(CCC2(CC1)OCCO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


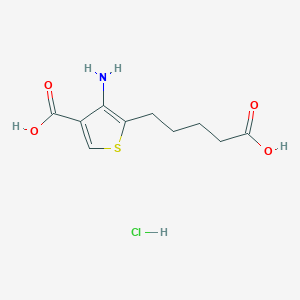
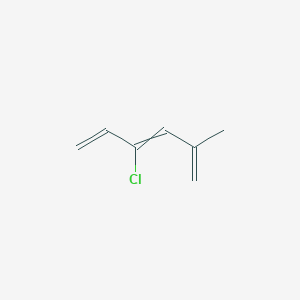
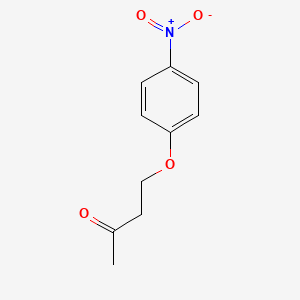
![1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione](/img/structure/B14616795.png)
![Phosphonic acid, [(phenylamino)methyl]-](/img/structure/B14616796.png)
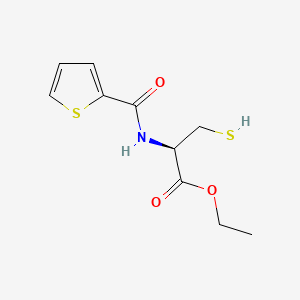

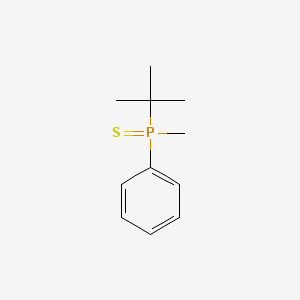
![2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane](/img/structure/B14616833.png)
